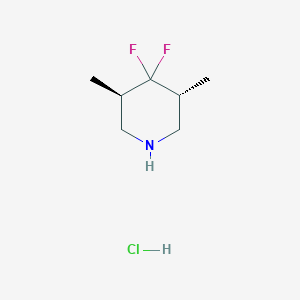

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine;hydrochloride

Description

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a fluorinated piperidine derivative with a molecular formula of C₇H₁₄ClF₂N (as the hydrochloride salt) and a molecular weight of 185.64 g/mol . Its base structure, 4,4-difluoro-3,5-dimethylpiperidine, has the SMILES notation CC1CNCC(C1(F)F)C and InChIKey ZYRQFDWQZXHTCE-UHFFFAOYSA-N, indicating a six-membered piperidine ring with two fluorine atoms at the 4-position and methyl groups at the 3- and 5-positions . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Key safety data includes hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with precautionary measures such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name |

(3R,5R)-4,4-difluoro-3,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-5-3-10-4-6(2)7(5,8)9;/h5-6,10H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJWXINJWOFKPF-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1(F)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](C1(F)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the use of carbonyl reductases for the asymmetric synthesis of chiral intermediates . The reaction conditions often include mild temperatures and the presence of specific catalysts to ensure high enantioselectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high efficiency and cost-effectiveness. The use of immobilized enzymes and cofactor regeneration systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Often used to convert ketones or aldehydes to alcohols.

Substitution: Fluorine atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their properties:

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Key Observations:

Fluorine Substitution: The 4,4-difluoro substitution in the target compound and 4,4-difluoropiperidine hydrochloride (similarity 0.83) enhances electronegativity and metabolic stability compared to mono-fluoro analogues like 4-fluoropiperidine hydrochloride (similarity 0.73) .

Methyl Groups :

- The 3,5-dimethyl groups in the target compound introduce steric hindrance, reducing rotational freedom compared to unsubstituted analogues like 4,4-difluoropiperidine hydrochloride . This may impact binding to biological targets such as enzymes or transporters .

Hydroxyl vs. Fluorine :

- (3R,5S)-Piperidine-3,5-diol hydrochloride replaces fluorine with hydroxyl groups, increasing polarity and hydrogen-bonding capacity. This makes it more water-soluble but less lipophilic than the target compound, affecting membrane permeability .

Aromatic Substituents: 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride incorporates a bulky phenoxyethyl group, which may enhance affinity for aromatic receptor pockets (e.g., serotonin transporters) but reduce solubility .

Physicochemical Properties

| Property | Target Compound | 4,4-Difluoropiperidine HCl | 3,3-Difluoropiperidine HCl | (3R,5S)-Piperidine-3,5-diol HCl |

|---|---|---|---|---|

| Lipophilicity (LogP) | ~1.5 (estimated) | ~0.9 | ~1.1 | ~-0.3 |

| Water Solubility | Moderate | High | Moderate | High |

| Boiling Point | Not reported | Not reported | Not reported | Not reported |

- The target compound’s 3,5-dimethyl groups increase lipophilicity compared to unsubstituted difluoropiperidines, favoring passive diffusion across biological membranes .

- 4,4-Difluoropiperidine hydrochloride ’s lack of methyl groups results in higher water solubility, making it more suitable for aqueous formulations .

Biological Activity

Overview

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine;hydrochloride (CAS No. 2287249-17-4) is a compound with notable biological activity due to its unique stereochemistry and the presence of fluorine atoms. This compound has garnered attention for its potential applications in medicinal chemistry and its interactions with various biological targets.

- Molecular Formula : C7H14ClF2N

- Molecular Weight : 185.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, which can influence various biological pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 32 | SJSA-1 | 0.22 |

| Compound 33 | SJSA-1 | 0.15 |

| Compound 38 | SJSA-1 | 0.24 |

These results suggest that the compound may have potential as a therapeutic agent in oncology .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of this compound in vivo. It has been observed that compounds with similar structures can achieve varying levels of plasma exposure and tissue penetration.

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) |

|---|---|---|

| Compound 39 | 150 | 500 |

| Compound 54 | 120 | 450 |

| Compound 2 | 300 | 800 |

These pharmacokinetic profiles indicate the need for further optimization to enhance the bioavailability and therapeutic efficacy of these compounds .

Case Studies

- MDM2 Inhibition : A study focused on the inhibition of MDM2 showed that certain derivatives of difluorinated piperidines could effectively disrupt protein-protein interactions critical for tumor growth regulation. The administration of these compounds resulted in significant upregulation of p53 and related proteins in tumor tissues .

- BCL6 Degradation : Another research highlighted the development of BCL6 degraders based on similar scaffolds to this compound. These compounds demonstrated improved binding affinity and sustained pharmacokinetics, leading to effective tumor regression in preclinical models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride, and how can stereochemical integrity be validated?

- Methodology : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., enantioselective fluorination) ensures stereochemical control. Post-synthesis, chiral HPLC or polarimetry verifies enantiomeric excess (EE). X-ray crystallography or NOESY NMR can confirm absolute configuration .

- Validation : Compare observed specific rotation with literature values. Use 19F NMR to confirm fluorine positioning and rule out diastereomer formation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structure?

- Techniques :

- 1H/13C/19F NMR : Assigns proton, carbon, and fluorine environments; detects impurities.

- IR Spectroscopy : Identifies functional groups (e.g., amine hydrochloride stretches at 2500–3000 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular ion and fragmentation patterns.

- HPLC (Chiral Stationary Phase) : Quantifies enantiomeric purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with strong oxidizers. Store in airtight containers at 2–8°C. Refer to SDS for acute toxicity data, though limited information may require extrapolation from structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological activity data for this compound be systematically addressed?

- Strategies :

- Pharmacokinetic Studies : Assess bioavailability using LC-MS/MS to measure plasma concentrations.

- Metabolite Profiling : Identify active/inactive metabolites via isotopic labeling (e.g., 14C or 2H).

- Tissue Distribution Studies : Use autoradiography or PET imaging to evaluate target engagement .

Q. What synthetic strategies minimize impurity formation (e.g., diastereomers or dehalogenation byproducts) during large-scale production?

- Optimization :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control : Lower temperatures reduce side reactions (e.g., SN2 displacements).

- Scavengers : Add molecular sieves to sequester water or HCl byproducts.

- Purification : Employ recrystallization with ethanol/water or simulated moving bed (SMB) chromatography .

Q. How do computational models predict the compound’s interaction with CNS targets, and what experimental validations are required?

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to dopamine or serotonin receptors.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

Q. What impact do the 3R,5R-difluoro and dimethyl substituents have on the compound’s solubility and formulation stability?

- Physicochemical Effects :

- Lipophilicity : LogP increases due to fluorine’s electronegativity, enhancing blood-brain barrier penetration.

- Solubility : Hydrochloride salt improves aqueous solubility (~50 mg/mL in water).

- Stability : Fluorine reduces metabolic oxidation; dimethyl groups may introduce steric hindrance, slowing degradation. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .

Q. How can enantiomeric excess (EE) be maintained during scalable synthesis, and what catalysts are most effective?

- Scalable Methods :

- Continuous Flow Chemistry : Enhances reaction control and reduces racemization.

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation.

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time EE monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.